3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide
Overview
Description
“3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C7H10N4O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide” is 1S/C7H10N4O/c8-9-7(12)6-3-5(10-11-6)4-1-2-4/h3-4H,1-2,8H2,(H,9,12)(H,10,11) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide” is a solid substance at room temperature . It has a molecular weight of 166.18 .
Scientific Research Applications
Synthesis and Chemistry of Hexasubstituted Pyrazolines
A review by Baumstark et al. (2013) focused on the synthesis and chemistry of hexasubstituted pyrazolines, highlighting the development of synthetic routes for highly substituted pyrazolines and their thermolysis to facilitate the synthesis of hexasubstituted cyclopropanes. This work underscores the utility of pyrazoline derivatives in synthesizing complex cyclopropane structures, which are valuable in medicinal chemistry and material science Baumstark, Vásquez, & Mctush-Camp, 2013.
Chemistry of Pyrazoline-5-ones as a Privileged Scaffold
Gomaa and Ali (2020) reviewed the reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives in heterocyclic and dyes synthesis, highlighting its significance as a building block for various classes of heterocyclic compounds and dyes. This demonstrates the versatility of pyrazoline derivatives in synthetic chemistry, particularly in the creation of heterocycles and dyes Gomaa & Ali, 2020.
Inhibition of Cytochrome P450 Isoforms
Khojasteh et al. (2011) discussed the use of chemical inhibitors, including pyrazoline derivatives, to assess the involvement of various Cytochrome P450 isoforms in drug metabolism. This research is crucial for understanding drug-drug interactions and optimizing drug therapy Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011.
Synthesis and Biological Applications of Pyrazoline Derivatives
Several studies have explored the synthesis and broad biological applications of pyrazoline derivatives. For instance, Dar and Shamsuzzaman (2015) discussed the synthesis of pyrazole appended heterocyclic skeletons, highlighting their widespread bioactive properties, including anticancer, anti-inflammatory, and antimicrobial activities Dar & Shamsuzzaman, 2015. Similarly, Shaaban, Mayhoub, and Farag (2012) reviewed the recent therapeutic patent literature on pyrazolines, underscoring their diverse pharmacological effects, such as antimicrobial, anti-inflammatory, and anticancer activities Shaaban, Mayhoub, & Farag, 2012.
properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-7(8(13)10-9)4-6(11-12)5-2-3-5/h4-5H,2-3,9H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHCLOWFCDNYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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